molecular formula C18H19ClN4O B10848977 4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide

4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B10848977
M. Wt: 342.8 g/mol
InChI Key: XLMANSLWCIMZAE-UHFFFAOYSA-N
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Description

GSK-325971A is a compound developed by GlaxoSmithKline, primarily investigated for its potential therapeutic applications. It is known for its interaction with specific biological targets, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK-325971A involves multiple steps, including the selection of appropriate reagents and catalysts. The specific synthetic route and reaction conditions are proprietary to GlaxoSmithKline and are not publicly disclosed. general principles of organic synthesis, such as the use of protecting groups, selective functionalization, and purification techniques, are likely employed.

Industrial Production Methods: Industrial production of GSK-325971A would involve scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: GSK-325971A can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the functional group being substituted.

Major Products: The major products formed from these reactions depend on the specific functional groups present in GSK-325971A and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its interaction with biological targets, such as enzymes or receptors, to understand its biological activity.

    Medicine: Potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of GSK-325971A involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways and targets are proprietary information, but general mechanisms include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C18H19ClN4O/c1-4-23-17-14(10-22-23)16(19)15(9-20-17)18(24)21-8-13-6-5-11(2)7-12(13)3/h5-7,9-10H,4,8H2,1-3H3,(H,21,24)

InChI Key

XLMANSLWCIMZAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)C(=O)NCC3=C(C=C(C=C3)C)C

Origin of Product

United States

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